molecular formula C35H54F3N15O9 B12114556 H-Arg-gln-arg-arg-amc trifluoroacetate salt

H-Arg-gln-arg-arg-amc trifluoroacetate salt

Cat. No.: B12114556
M. Wt: 885.9 g/mol
InChI Key: LCEWLRIHAMYQJZ-UHFFFAOYSA-N
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Description

H-Arg-gln-arg-arg-amc trifluoroacetate salt: is a synthetic peptide compound. It is composed of a sequence of amino acids: arginine (Arg), glutamine (Gln), and arginine (Arg), followed by a 7-amino-4-methylcoumarin (AMC) group. The trifluoroacetate salt form is commonly used to enhance the stability and solubility of the peptide .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Arg-gln-arg-arg-amc trifluoroacetate salt typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and reproducibility. The final product is purified using techniques such as reversed-phase HPLC .

Chemical Reactions Analysis

Types of Reactions

H-Arg-gln-arg-arg-amc trifluoroacetate salt can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include smaller peptide fragments (from hydrolysis), oxidized peptides (from oxidation), and modified peptides with different fluorogenic groups (from substitution) .

Scientific Research Applications

H-Arg-gln-arg-arg-amc trifluoroacetate salt has a wide range of applications in scientific research:

    Chemistry: Used as a substrate in enzymatic assays to study protease activity.

    Biology: Employed in cell-based assays to investigate cellular uptake and localization.

    Medicine: Utilized in drug discovery and development to screen for potential inhibitors of proteases.

    Industry: Applied in the production of diagnostic kits and research reagents.

Mechanism of Action

The mechanism of action of H-Arg-gln-arg-arg-amc trifluoroacetate salt involves its interaction with proteases. The peptide substrate is cleaved by the protease, releasing the AMC group, which fluoresces upon cleavage. This fluorescence can be measured to quantify protease activity. The molecular targets include various proteases, and the pathways involved are related to proteolytic cleavage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-Arg-gln-arg-arg-amc trifluoroacetate salt is unique due to its specific amino acid sequence and the presence of the AMC group, which provides a sensitive and specific readout for protease activity. Its trifluoroacetate salt form enhances its stability and solubility, making it suitable for various research applications .

Properties

IUPAC Name

2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-N-[5-(diaminomethylideneamino)-1-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]pentanediamide;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H53N15O7.C2HF3O2/c1-17-15-26(50)55-24-16-18(8-9-19(17)24)45-28(52)21(6-3-13-43-32(38)39)47-29(53)22(7-4-14-44-33(40)41)48-30(54)23(10-11-25(35)49)46-27(51)20(34)5-2-12-42-31(36)37;3-2(4,5)1(6)7/h8-9,15-16,20-23H,2-7,10-14,34H2,1H3,(H2,35,49)(H,45,52)(H,46,51)(H,47,53)(H,48,54)(H4,36,37,42)(H4,38,39,43)(H4,40,41,44);(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCEWLRIHAMYQJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCN=C(N)N)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H54F3N15O9
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

885.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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